2-(1-Aminobutyl)-4-methylphenol
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Overview
Description
2-(1-Aminobutyl)-4-methylphenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with an aminobutyl group (-CH2CH2CH2NH2) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with 1-bromobutane to form 2-(1-bromobutyl)-4-methylphenol, followed by nucleophilic substitution with ammonia to introduce the amino group.
Reaction Steps:
-
Alkylation:
Reactants: 4-methylphenol, 1-bromobutane
Conditions: Base (e.g., KOH), solvent (e.g., ethanol), reflux
Product: 2-(1-bromobutyl)-4-methylphenol
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Nucleophilic Substitution:
Reactants: 2-(1-bromobutyl)-4-methylphenol, ammonia
Conditions: Solvent (e.g., ethanol), elevated temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., Br2) or nitro groups (e.g., HNO3) in the presence of catalysts.
Major Products
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(1-Aminobutyl)-4-methylphenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-4-methylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, its phenolic hydroxyl group can participate in redox reactions, while the amino group can form hydrogen bonds with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminobutyl)phenol: Lacks the methyl group, which may affect its reactivity and biological activity.
4-Methylphenol (p-Cresol): Lacks the aminobutyl group, which significantly alters its chemical properties and applications.
2-(1-Aminobutyl)-4-chlorophenol: Substituted with a chlorine atom instead of a methyl group, which can influence its chemical behavior and biological effects.
Uniqueness
2-(1-Aminobutyl)-4-methylphenol is unique due to the presence of both the aminobutyl and methyl groups, which confer distinct chemical and biological properties. These substituents can influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(1-aminobutyl)-4-methylphenol |
InChI |
InChI=1S/C11H17NO/c1-3-4-10(12)9-7-8(2)5-6-11(9)13/h5-7,10,13H,3-4,12H2,1-2H3 |
InChI Key |
VWUNUFAGMNYWLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)C)O)N |
Origin of Product |
United States |
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